(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid

Catalog No.
S6583484
CAS No.
2022956-40-5
M.F
C38H61F3N12O15S
M. Wt
1015.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-...

CAS Number

2022956-40-5

Product Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C38H61F3N12O15S

Molecular Weight

1015.0 g/mol

InChI

InChI=1S/C36H60N12O13S.C2HF3O2/c1-19(29(54)44-21(11-15-62-2)33(58)47-13-5-8-25(47)32(57)45-22(35(60)61)9-10-28(52)53)42-31(56)24-7-4-14-48(24)34(59)23(18-49)46-30(55)20(6-3-12-40-36(38)39)43-27(51)17-41-26(50)16-37;3-2(4,5)1(6)7/h19-25,49H,3-18,37H2,1-2H3,(H,41,50)(H,42,56)(H,43,51)(H,44,54)(H,45,57)(H,46,55)(H,52,53)(H,60,61)(H4,38,39,40);(H,6,7)/t19-,20-,21-,22-,23-,24-,25-;/m0./s1

InChI Key

XJWIKYISMNIMOO-RGGMAHEYSA-N

SMILES

CC(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CN.C(=O)(C(F)(F)F)O

H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH Trifluoroacetate (hereafter referred to as the peptide) is a small, synthetic polypeptide. Peptides are chains of amino acids linked by amide bonds. This specific peptide consists of nine amino acids: glycine (Gly), arginine (Arg), serine (Ser), proline (Pro), alanine (Ala), methionine (Met), and glutamic acid (Glu). The "H" at the beginning signifies a free amino group (NH2) at the N-terminus, and "OH" at the end indicates a free carboxylic acid (COOH) group at the C-terminus. Trifluoroacetate refers to the counterion, CF3COO-, which balances the positive charge of the arginine residue.

Peptides like this one are often identified through peptide screening, a research technique used to discover short amino acid sequences that have specific biological activities []. These peptides can be used as research tools for studying protein-protein interactions, analyzing protein function, and identifying epitopes (antigen binding sites) for developing vaccines and diagnostics [].


Molecular Structure Analysis

The key feature of the peptide's structure is its primary sequence, which is the order of the amino acids (Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu). The sequence determines the peptide's potential biological function and interaction with other molecules [].

Another notable aspect is the presence of a proline residue (Pro). Proline's ring structure restricts the conformational flexibility of the peptide backbone, which can influence its binding properties [].


Chemical Reactions Analysis

The synthesis of this specific peptide likely involves solid-phase peptide synthesis (SPPS), a common method for creating peptides in a laboratory setting. SPPS involves attaching amino acids one by one to a solid support, followed by cleavage of the final peptide from the support.

The peptide can undergo hydrolysis, a reaction where the amide bonds between the amino acids are broken down by water molecules. This process is catalyzed by enzymes called proteases and ultimately breaks the peptide into its individual amino acids.


Physical And Chemical Properties Analysis

  • Solubility: The peptide likely has good water solubility due to the presence of polar amino acid side chains (Ser, Arg, Glu).
  • Melting point and boiling point: These properties are typically high for peptides due to strong intermolecular interactions (hydrogen bonding) but will depend on the specific sequence.
  • Stability: The peptide might be susceptible to degradation by proteases, which are abundant in biological environments.
  • Binding to specific proteins and modulating their activity
  • Inhibiting enzyme function
  • Activating signaling pathways in cells
  • Amino acid sequence: Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu ()
  • Molecular formula: C₃₆H₆₀N₁₂O₁₃S ()
  • Molecular weight: 901.01 Da ()

Scientific research involving GGRSPAMPE primarily focuses on its potential biological functions and interactions with other molecules. Here are two areas of scientific research where GGRSPAMPE is being studied:

  • Peptide screening

    GGRSPAMPE can be used in a technique called peptide screening to identify novel drug candidates. Peptide screening is a method for discovering short peptide sequences that may have specific biological activities. Researchers can use libraries containing vast numbers of random peptide sequences to identify those that bind to a particular protein of interest. ()

  • Functional analysis of proteins

    GGRSPAMPE may also be useful in studying protein function. By observing how proteins interact with GGRSPAMPE, researchers can gain insights into the protein's function and potential roles in biological processes.

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

13

Exact Mass

1014.40521495 g/mol

Monoisotopic Mass

1014.40521495 g/mol

Heavy Atom Count

69

Dates

Last modified: 11-23-2023

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